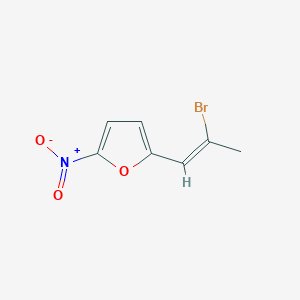

2-(2-Bromoprop-1-enyl)-5-nitrofuran

Description

Contextualizing Nitrofuran Chemistry in Contemporary Academic Research

Nitrofurans are a class of synthetic compounds characterized by a furan (B31954) ring bearing a nitro group (-NO2). ijabbr.com For over six decades, they have been utilized as broad-spectrum antibacterial agents, effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa. ijabbr.comresearchgate.net Their mechanism of action typically involves reductive activation within the target cell. The nitro group is reduced to form reactive radical species that can damage cellular macromolecules, including DNA, and inhibit key metabolic enzymes. researchgate.netmdpi.comnih.gov

Contemporary research on nitrofurans is driven by several key factors. A primary focus is the global challenge of antimicrobial resistance. As bacteria develop resistance to existing drugs, there is a pressing need for new agents with different mechanisms of action, a role that nitrofurans can potentially fill. ijabbr.comresearchgate.net Modern research efforts are geared towards synthesizing novel nitrofuran derivatives to enhance their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. nih.govmdpi.comnih.gov

Furthermore, researchers are actively working to mitigate the toxicity associated with some nitrofuran compounds. mdpi.comnih.gov Strategies include the synthesis of hybrid molecules, where the nitrofuran "warhead" is attached to other molecular scaffolds to improve selectivity and reduce side effects. ijabbr.comnih.govnih.gov The exploration extends beyond antibacterial applications, with studies investigating the potential of nitrofuran derivatives as anticancer, antiparasitic, and antitubercular agents. mdpi.comnih.govresearchgate.netnih.gov

Significance of Vinyl Halide and Furan Moieties in Bioactive Compounds

The structural components of 2-(2-Bromoprop-1-enyl)-5-nitrofuran, namely the vinyl halide and the furan ring, are significant pharmacophores in their own right.

The furan moiety is a five-membered aromatic heterocycle that is a core component of numerous natural products and synthetic compounds with a vast array of biological activities. ijabbr.comijabbr.comutripoli.edu.ly Its electron-rich nature and aromaticity contribute to its ability to interact with biological targets. ijabbr.com The versatility of the furan scaffold allows for extensive chemical modification, leading to derivatives with activities including:

Antibacterial researchgate.netutripoli.edu.ly

Antifungal researchgate.netresearchgate.net

Antiviral researchgate.netresearchgate.net

Anti-inflammatory ijabbr.comutripoli.edu.ly

Anticancer researchgate.netijabbr.com

The vinyl halide group (C=C-X, where X is a halogen) is a valuable functional group in organic synthesis and is increasingly recognized for its role in bioactive compounds. wikipedia.org Historically viewed primarily as synthetic intermediates, vinyl halides are now appreciated as important motifs in medicinal chemistry. nih.gov They are key precursors in a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Heck couplings. wikipedia.org This reactivity allows for the late-stage functionalization of complex molecules. The incorporation of a vinyl halide can influence a molecule's pharmacokinetic properties, such as lipophilicity, and the stereochemistry of the halogen can be crucial for biological activity. nih.gov Recent advances in photoredox catalysis have further expanded the synthetic utility of vinyl halides, enabling novel transformations under mild conditions. nih.gov

Rationale for Focused Investigation of this compound

The specific investigation of this compound is predicated on the principle of molecular hybridization, a rational drug design strategy that combines two or more pharmacophoric units into a single molecule. The goal is to create a new chemical entity with potentially enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

The rationale for studying this particular compound can be broken down as follows:

Synergistic Bioactivity: The molecule combines the well-established antimicrobial nitrofuran core with a furan ring, a known privileged scaffold in medicinal chemistry. ijabbr.comresearchgate.net This combination could lead to synergistic or additive effects, potentially resulting in a highly potent compound.

Modulation of Properties: The propenyl linker introduces a degree of conformational flexibility and alters the spatial relationship between the two heterocyclic rings, which can be critical for optimal interaction with a biological target.

Synthetic Handle for Diversification: The vinyl bromide moiety serves as a highly versatile synthetic handle. wikipedia.org Its presence allows for a wide range of subsequent chemical modifications through transition metal-catalyzed cross-coupling reactions. This enables the creation of a library of analogues where the bromine atom is replaced with various other functional groups (e.g., aryl, alkyl, amino, or alkoxy groups), facilitating systematic structure-activity relationship (SAR) studies. This approach is fundamental to optimizing a lead compound's potency and pharmacokinetic profile.

In essence, this compound is a promising scaffold for the development of new bioactive agents. It leverages the known antimicrobial properties of the nitrofuran moiety while incorporating a versatile vinyl bromide group that opens the door to extensive chemical exploration and optimization.

Data Tables

Table 1: Properties of Related Furan Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| 2-Bromo-5-nitrofuran | 823-73-4 | C₄H₂BrNO₃ | 191.97 | Precursor with bromo and nitro groups on furan. biosynth.com |

| 2-(Bromomethyl)-5-nitrofuran | 20782-91-6 | C₅H₄BrNO₃ | 205.99 | Isomeric structure with a bromomethyl group. sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H6BrNO3 |

|---|---|

Molecular Weight |

232.03 g/mol |

IUPAC Name |

2-[(Z)-2-bromoprop-1-enyl]-5-nitrofuran |

InChI |

InChI=1S/C7H6BrNO3/c1-5(8)4-6-2-3-7(12-6)9(10)11/h2-4H,1H3/b5-4- |

InChI Key |

HZLSBQZGGWHNLJ-PLNGDYQASA-N |

Isomeric SMILES |

C/C(=C/C1=CC=C(O1)[N+](=O)[O-])/Br |

Canonical SMILES |

CC(=CC1=CC=C(O1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the 5-Nitrofuran Core

The 5-nitrofuran unit is a well-established pharmacophore, and its synthesis can be achieved through two primary strategies: direct functionalization of a pre-formed furan (B31954) ring or the construction of the heterocycle from acyclic precursors.

Direct functionalization relies on the electrophilic substitution of a furan derivative. The nitration of furan itself is a sensitive reaction, often leading to polysubstitution and ring-opening due to the ring's high reactivity and acid sensitivity. pharmaguideline.com However, controlled nitration can be achieved using milder reagents. A common method involves the use of acetyl nitrate (B79036) (generated in situ from acetic anhydride (B1165640) and nitric acid) at low temperatures. pharmaguideline.com

For substituted furans, the existing substituent directs the position of the incoming nitro group. Furans bearing an electron-withdrawing group, such as an acetyl or carboxyl group at the 2-position, will direct the electrophilic nitration to the 5-position. This is a key strategy for accessing 2-substituted-5-nitrofurans.

Table 1: Reagents for Direct Nitration of Furan Derivatives

| Reagent | Conditions | Comments |

| Acetyl Nitrate | Low temperature (-10 to 0 °C) | Mild nitrating agent, reduces side reactions. pharmaguideline.com |

| Nitric Acid/Sulfuric Acid | Harsh conditions | Generally avoided due to furan's acid sensitivity, leads to decomposition. |

Building the furan ring from acyclic precursors offers a powerful alternative, allowing for the pre-installation of necessary functional groups.

Paal-Knorr Synthesis : This is a classical and widely used method for synthesizing furans. It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. pharmaguideline.com To obtain a 5-nitrofuran derivative via this route, the starting 1,4-dicarbonyl compound would need to incorporate a nitro group at an appropriate position.

Feist-Bénary Furan Synthesis : This method involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. chim.itmdpi.com The reaction proceeds through a base-catalyzed substitution followed by cyclization and dehydration to yield a substituted furan.

Modern Catalytic Methods : More recent strategies include transition-metal-catalyzed reactions. For instance, Rhodium(III)-catalyzed annulation of α,β-unsaturated oximes with activated aldehydes provides a convergent pathway to highly substituted furans under relatively mild conditions. nih.gov This approach offers high regioselectivity and functional group tolerance.

Approaches for the Introduction of the Bromoprop-1-enyl Moiety

The installation of the 2-bromoprop-1-enyl side chain is a critical step that requires control over both regiochemistry and stereochemistry.

If a precursor molecule containing a 2-propenyl-5-nitrofuran moiety is synthesized first, the bromine can be introduced via an addition-elimination sequence or allylic bromination. A common method for converting an allylic alcohol to an allylic bromide is by treatment with reagents like phosphorus tribromide (PBr₃). smolecule.com Alternatively, allylic bromination of a propenyl side chain can be achieved using N-Bromosuccinimide (NBS), often initiated by light or a radical initiator. The selectivity of this reaction can, however, be challenging. Selective bromination can also be achieved with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov

Olefination reactions are among the most powerful methods for forming carbon-carbon double bonds and offer a direct route to the desired alkenyl moiety.

Wittig Reaction : The Wittig reaction is a cornerstone of olefination chemistry. mdpi.com To synthesize 2-(2-bromoprop-1-enyl)-5-nitrofuran, this reaction could be envisioned in two ways:

Reaction of 5-nitrofurfural with a phosphonium (B103445) ylide derived from 1,2-dibromoethane (B42909) or a similar C2-bromo-source.

Reaction of a 5-nitrofuran-2-yl phosphonium ylide with a bromo-substituted aldehyde.

The most direct approach involves the reaction between 5-nitrofurfural (a readily available starting material) and a brominated ylide, such as the one generated from (1-bromoethyl)triphenylphosphonium bromide. The stereochemical outcome (E vs. Z isomer) of the Wittig reaction is highly dependent on the nature of the ylide (stabilized or non-stabilized) and the reaction conditions, including the choice of solvent and base. mdpi.com

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction, which uses phosphonate (B1237965) esters, is a popular alternative to the Wittig reaction. It often provides higher yields and excellent E-selectivity for the resulting alkene, which is a significant advantage for controlling the stereochemistry of the final product.

Total Synthesis of this compound

While no specific total synthesis for this compound is extensively documented in the surveyed literature, a plausible and efficient synthetic route can be proposed based on the principles discussed above. The most convergent approach would utilize a Wittig or HWE reaction.

Proposed Synthetic Pathway:

A logical synthesis would commence with the commercially available or easily synthesized 5-nitrofurfural . This aldehyde would serve as the C1-synthon incorporating the nitrofuran core. The key transformation is the olefination step to introduce the bromopropenyl group.

Preparation of the Phosphonium Salt : 1,1-Dibromoethane is treated with triphenylphosphine (B44618) to generate (1-bromoethyl)triphenylphosphonium bromide.

Wittig Reaction : The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the corresponding ylide. This ylide is then reacted in situ with 5-nitrofurfural.

Work-up and Isolation : The reaction mixture is quenched and purified, typically via column chromatography, to yield the target molecule, this compound. The stereochemistry of the double bond would need to be confirmed by spectroscopic methods, such as ¹H NMR, based on the coupling constants of the vinylic protons.

This proposed route is highly convergent, building the target molecule from two key fragments in a single C-C bond-forming step.

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic analysis of this compound suggests that the carbon-carbon double bond can be formed via an olefination reaction. The most common and effective methods for such transformations are the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction. masterorganicchemistry.comorganic-chemistry.org This approach disconnects the molecule into two key intermediates: 5-nitrofuran-2-carbaldehyde and a bromo-substituted phosphorus ylide or phosphonate carbanion.

Key Intermediates:

5-Nitrofuran-2-carbaldehyde: This is a readily available starting material, often synthesized by the nitration of 2-furaldehyde.

Bromo-substituted Phosphorus Ylide/Phosphonate: The second key component would be a phosphonium ylide derived from a 2-bromopropyltriphenylphosphonium salt or a phosphonate ester like diethyl (2-bromo-1-methylethyl)phosphonate. The synthesis of such reagents typically involves the reaction of triphenylphosphine or a trialkyl phosphite (B83602) with an appropriate 2,3-dibromopropane derivative. organicchemistrydata.org

An alternative, though potentially less direct, synthetic route could involve the synthesis of a chalcone-like precursor, followed by modification. Chalcones, or 1,3-diaryl-2-propen-1-ones, are frequently synthesized through Claisen-Schmidt condensation. nih.govjapsonline.com In this hypothetical pathway, 5-nitrofuran-2-carbaldehyde would react with a suitable ketone, and the resulting α,β-unsaturated ketone could then undergo further modification to introduce the bromo-substituent.

Optimized Reaction Conditions and Yields

The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for the synthesis of α,β-unsaturated compounds due to the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification, and its tendency to favor the formation of the (E)-alkene. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound from 5-nitrofuran-2-carbaldehyde and a bromo-substituted phosphonate, the reaction would typically be carried out under basic conditions. The choice of base and solvent is crucial for optimizing the yield.

| Reaction Step | Reagents and Conditions | Typical Yields |

| Phosphonate Synthesis (Arbuzov Reaction) | Triethyl phosphite, 1,2-dibromopropane, heat | 60-80% |

| HWE Olefination | Bromo-phosphonate, NaH or K₂CO₃, THF or DMF, 0°C to rt | 70-90% |

The use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is common for deprotonating the phosphonate. organicchemistrydata.org Alternatively, milder bases like potassium carbonate in dimethylformamide (DMF) can also be effective. The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Yields for HWE reactions are generally good, often exceeding 70%.

The Wittig reaction, employing a phosphonium ylide, is also a viable method. masterorganicchemistry.comorganic-chemistry.org The ylide would be generated in situ by treating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium methoxide. While effective, the separation of the triphenylphosphine oxide byproduct can sometimes be more challenging than the phosphate byproduct from the HWE reaction.

Chemical Modifications and Derivative Synthesis

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Modification of the Bromoprop-1-enyl Side Chain

The bromine atom on the vinyl side chain is a key functional handle for further transformations.

Nucleophilic Substitution: The vinyl bromide can undergo nucleophilic substitution reactions, although this may require forcing conditions or activation, for instance, through the formation of an organometallic intermediate. semanticscholar.orgresearchgate.net A variety of nucleophiles, including amines, thiols, and alkoxides, could potentially displace the bromide.

Cross-Coupling Reactions: The vinyl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This would allow for the introduction of a wide range of aryl or vinyl substituents, leading to the synthesis of extended conjugated systems.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 2-(2-Arylprop-1-enyl)-5-nitrofuran |

| Nucleophilic Substitution | Amine (e.g., piperidine), heat | 2-(2-Aminoprop-1-enyl)-5-nitrofuran |

Derivatization of the Furan Ring System

The nitro group on the furan ring is a versatile functional group for derivatization.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metals in acidic media (e.g., Fe/HCl). smolecule.com The resulting 5-amino-2-(2-bromoprop-1-enyl)furan is a valuable intermediate for further functionalization, such as amide or sulfonamide formation.

Nucleophilic Aromatic Substitution: While the furan ring itself is electron-rich, the strong electron-withdrawing effect of the nitro group can facilitate nucleophilic aromatic substitution at positions ortho or para to it, although such reactions are less common for furans compared to other aromatic systems.

Synthesis of Hybrid Nitrofuran Conjugates

The synthesis of hybrid molecules that conjugate the nitrofuran scaffold with other pharmacologically active moieties is a common strategy in medicinal chemistry.

Chalcone-type Hybrids: Drawing inspiration from the synthesis of nitrofuran-chalcone derivatives, the this compound core could be elaborated. nih.govresearchgate.net For instance, if the bromo-substituent were replaced by an aryl group via a Suzuki coupling, a chalcone-like structure would be formed.

Oxadiazole and Other Heterocyclic Conjugates: The chemical handles on the molecule, such as a derivative with a carboxylic acid or an amino group, could be used to link other heterocyclic systems like oxadiazoles, pyrimidines, or triazines. mdpi.commdpi.comijper.org This can be achieved through standard amide bond formation or other coupling chemistries. For example, conversion of the nitro group to an amino group, followed by acylation with a heterocyclic carboxylic acid, would yield a hybrid conjugate.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. For 2-(2-Bromoprop-1-enyl)-5-nitrofuran, both ¹H and ¹³C NMR, along with two-dimensional techniques, are critical for assigning the chemical environment of each proton and carbon atom.

Proton (¹H) NMR for Alkenyl and Furanic Protons

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the alkenyl side chain. The protons on the 5-nitrofuran ring are characteristically found in the downfield region due to the electron-withdrawing nature of the nitro group. Specifically, the proton at the C4 position (H-4) and the proton at the C3 position (H-3) of the furan ring are anticipated to appear as doublets. In similar 5-nitrofurfural compounds, these furanic protons typically resonate around δ 7.0-8.0 ppm. researchgate.net

The alkenyl proton on the C1' of the prop-1-enyl chain would likely appear as a singlet, influenced by the adjacent bromine atom and the furan ring. The methyl group protons (C3') are expected to produce a singlet in the upfield region, typically around δ 2.0-2.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan H-3 | 7.20 - 7.40 | d |

| Furan H-4 | 7.60 - 7.80 | d |

| Alkenyl H-1' | 6.80 - 7.10 | s |

| Methyl H-3' | 2.30 - 2.60 | s |

| Predicted values are based on analysis of similar 5-nitrofuran and brominated alkenyl structures. |

Carbon-13 (¹³C) NMR for Core and Side Chain Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the furan ring, particularly C2 and C5, are expected to be significantly deshielded due to their proximity to the oxygen atom and the electron-withdrawing substituents. The carbon bearing the nitro group (C5) is anticipated to have a chemical shift in the range of δ 150-160 ppm. The carbons of the alkenyl side chain will also show characteristic shifts, with the brominated carbon (C2') appearing at a lower field than the methyl carbon (C3').

Table 2: Predicted ¹³C NMR Chemical Shifts (δ)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Furan C-2 | 152 - 156 |

| Furan C-3 | 112 - 115 |

| Furan C-4 | 120 - 124 |

| Furan C-5 | 150 - 155 |

| Alkenyl C-1' | 125 - 130 |

| Alkenyl C-2' | 115 - 120 |

| Methyl C-3' | 20 - 25 |

| Predicted values are based on analysis of similar 5-nitrofuran and brominated alkenyl structures. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would establish the coupling between the furanic protons (H-3 and H-4).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with its directly attached carbon, confirming the assignments for the C3/H-3, C4/H-4, C1'/H-1', and C3'/H-3' pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across multiple bonds. Key correlations would be expected between the alkenyl proton H-1' and the furan carbons C2 and C3, as well as between the methyl protons H-3' and the alkenyl carbons C1' and C2'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which is essential for determining the stereochemistry (E/Z isomerism) of the double bond. For the (Z)-isomer, a NOE correlation would be expected between the alkenyl proton H-1' and the methyl protons (H-3').

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group, the furan ring, and the carbon-carbon double bond. The presence of a bromine atom is generally difficult to confirm by IR spectroscopy as the C-Br stretching frequency is in the far-infrared region. jasco-global.com

Table 3: Predicted IR Absorption Bands and Corresponding Functional Groups

| Wavenumber (cm⁻¹) | Functional Group |

| 1640 - 1680 | C=C Stretch (Alkenyl) |

| 1580 - 1620 | Furan Ring Stretch |

| 1500 - 1560 | Asymmetric NO₂ Stretch |

| 1320 - 1380 | Symmetric NO₂ Stretch |

| 1000 - 1300 | C-O-C Stretch (Furan) |

| 800 - 900 | =C-H Bend (Alkenyl) |

| Predicted values are based on analysis of similar 5-nitrofuran and brominated alkenyl structures. |

The asymmetric and symmetric stretching vibrations of the nitro group are particularly strong and are key diagnostic peaks for this class of compounds. The stretching of the C=C bond in the alkenyl chain and the characteristic vibrations of the furan ring provide further structural confirmation. itwreagents.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. itwreagents.com The spectrum of this compound is expected to be dominated by the extended conjugation between the 5-nitrofuran system and the alkenyl side chain. Nitrofuran derivatives typically exhibit strong absorption in the UV region. researchgate.net The presence of the conjugated system is likely to result in one or more strong absorption bands, corresponding to π → π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Ethanol/Methanol | 300 - 350 | π → π* |

| Predicted values are based on analysis of similar 5-nitrofuran derivatives. |

The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. miamioh.edu For this compound, the molecular ion peak (M⁺) would confirm the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). savemyexams.com

The fragmentation of the molecular ion is expected to proceed through several pathways, including the loss of the nitro group (NO₂), the bromine atom (Br), and cleavage of the side chain. The stability of the furan ring and potential resonance stabilization of fragment ions will influence the observed fragmentation pattern.

Table 5: Predicted Key Fragments in the Mass Spectrum

| m/z Value | Proposed Fragment |

| 245/247 | [M]⁺ (Molecular Ion) |

| 199/201 | [M - NO₂]⁺ |

| 166 | [M - Br]⁺ |

| 120 | [M - Br - NO₂]⁺ |

| 124 | [5-nitrofuran-CH=CH]⁺ |

| Predicted values are based on the structure of the compound and general fragmentation patterns of nitroaromatics and brominated compounds. libretexts.org |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, precise bond lengths, bond angles, torsion angles, and specific intermolecular interactions remain undetermined.

X-ray crystallography is the authoritative technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical method provides precise information on the molecular geometry and the packing of molecules in the crystal lattice. The absence of a published crystal structure for this compound means that the following subsections, which are standard for a crystallographic analysis, cannot be completed with experimental data.

Determination of Crystal System and Space Group

The determination of the crystal system and space group is a fundamental first step in crystal structure analysis. The crystal system classifies the crystal into one of seven categories (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic) based on the symmetry of its unit cell. The space group provides a more detailed description of the symmetry elements within the crystal. Without experimental diffraction data, these parameters for this compound are unknown.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles is crucial for understanding the molecule's conformation. While computational methods can predict these values, experimental data from X-ray crystallography provides the most accurate and reliable measurements for the solid state. In the absence of such data for this compound, no definitive values can be presented.

Interactive Data Table: Selected Bond Lengths (Å) No experimental data available.

Interactive Data Table: Selected Bond Angles (°) No experimental data available.

Interactive Data Table: Selected Torsion Angles (°) No experimental data available.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. An analysis of these interactions is essential for understanding the stability and physical properties of the crystalline material. A definitive analysis of the intermolecular interactions and crystal packing of this compound is not possible without a determined crystal structure.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering a window into the electronic behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful method used to predict the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule. While DFT studies have been conducted on other nitrofuran compounds to understand their structure and stability, specific optimized geometry parameters (bond lengths, bond angles, and dihedral angles) for 2-(2-Bromoprop-1-enyl)-5-nitrofuran are not available in published research.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. For many nitrofuran derivatives, this analysis is used to correlate electronic properties with antibacterial activity. However, specific HOMO-LUMO energy values and orbital distribution maps for this compound have not been reported.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface maps illustrate the charge distribution on a molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). This is crucial for predicting non-covalent interactions, particularly in drug-receptor binding. While ESP maps are a standard component of computational drug design studies involving nitrofurans, a specific map for this compound is not documented.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the conformational flexibility and dynamic behavior of a compound, especially its interaction with a biological target like a protein or DNA. There are no published MD simulation studies featuring this compound to analyze its dynamic stability or binding modes.

Cheminformatics and Virtual Screening

Cheminformatics applies computational methods to solve chemical problems, with virtual screening being a key application for identifying potential drug candidates from large compound libraries.

Predictive Modeling of Biological Interactions

Computational and theoretical chemistry provide powerful tools for predicting the biological interactions of novel compounds, offering insights into their potential therapeutic efficacy and mechanism of action before extensive laboratory testing. For this compound, predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, is instrumental in elucidating its potential as a biologically active agent. These methods are particularly valuable in the study of nitrofuran derivatives, a class known for its diverse biological activities, including antibacterial and antitubercular properties. aimspress.com

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that correlate the chemical structure of a compound with its biological activity. scispace.com By analyzing a series of related compounds, QSAR studies can identify the physicochemical properties and structural features that are critical for their biological effects. For nitrofuran derivatives, QSAR models have been developed to predict their antitubercular activity. aimspress.comscispace.com These models often utilize a variety of molecular descriptors, which are numerical values that characterize the properties of a molecule.

In the context of this compound, a QSAR study would involve the calculation of various descriptors. These can be broadly categorized as:

0D-Descriptors: Constitutionally based, such as molecular weight and atom count.

1D-Descriptors: Based on the substructure fragment lists, such as the number of specific functional groups.

2D-Descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. aimspress.com

3D-Descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape and electronic properties.

A typical QSAR study on a series of nitrofuran analogs, which would be relevant for understanding this compound, might reveal key structural requirements for activity. For instance, studies on similar compounds have highlighted the essential role of the 5-nitrofuran moiety for antitubercular activity. aimspress.comnih.gov The models can also quantify the positive or negative influence of other structural features, such as the number of double bonds or the presence of specific atoms like sulfur, on the biological activity. aimspress.com

The predictive power of a QSAR model is assessed through statistical validation, often using a training set of molecules to build the model and a test set to evaluate its predictive accuracy. scispace.com The insights gained from such models can guide the synthesis of new derivatives with potentially enhanced activity.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijbio.com In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to a specific protein target. This provides a detailed, three-dimensional view of the interaction at the atomic level.

For nitrofuran derivatives, molecular docking studies have been employed to understand their mechanism of action against various pathogens, including Mycobacterium tuberculosis. aimspress.comnih.gov A common target for nitrofuran-based antitubercular agents is the enzyme nitroreductase, which is responsible for activating the prodrug form of these compounds within the mycobacterium. aimspress.com Another potential target that has been investigated for related compounds is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial fatty acid synthesis pathway. researchgate.net

A molecular docking simulation of this compound would involve:

Obtaining the 3D structure of the target protein, often from a public repository like the Protein Data Bank. nih.gov

Preparing the protein structure by adding hydrogen atoms and optimizing its geometry.

Generating a 3D conformation of the this compound molecule.

Docking the ligand into the active site of the protein using a scoring function to evaluate the binding affinity and identify the most stable binding pose. ijbio.com

The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. This information is crucial for understanding the basis of the compound's biological activity and for designing modifications to improve its binding affinity and selectivity. For example, docking studies on similar nitrofuran-containing compounds have successfully identified key binding modes within enzymes like dihydropteroate (B1496061) synthase (DHPS). nih.gov

The combination of QSAR and molecular docking provides a comprehensive in silico approach to predict and understand the biological interactions of this compound. These predictive models are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

| Computational Method | Objective | Key Parameters/Descriptors | Predicted Outcome for this compound |

| QSAR | Correlate chemical structure with biological activity | Molecular Weight, LogP, Topological Indices, Electronic Properties | Prediction of antitubercular or antibacterial activity based on its structural features. |

| Molecular Docking | Predict the binding mode and affinity to a biological target | Binding Energy, Hydrogen Bonds, Hydrophobic Interactions, RMSD | Identification of potential binding interactions with target enzymes like nitroreductase or InhA. |

Preclinical Evaluation of Biological Activities

In Vitro Antimicrobial Spectrum and Potency

Nitrofurans as a class exhibit a wide range of antimicrobial activity, and derivatives are being extensively studied for their potential to combat challenging bacterial infections. nih.govnih.gov

Activity Against Gram-Positive Bacterial Strains

While specific data for 2-(2-Bromoprop-1-enyl)-5-nitrofuran is not detailed in the provided context, related nitrofuran compounds have demonstrated significant potency against various Gram-positive bacteria. For instance, certain 5-nitrofuran-triazole conjugates show promising inhibition against Gram-positive pathogenic strains, with some achieving a Minimum Inhibitory Concentration (MIC) value of 1.17 µg/ml. nih.gov Another class of nitrofuranyl–pyrazolopyrimidine hybrids also exhibited potent activity against Staphylococcus aureus. nih.gov One compound from this series, compound 35, showed an MIC of 0.7 µg/ml against S. aureus. nih.gov Generally, nitrofurans are known for their efficacy against Gram-positive organisms that cause a range of infections. nih.gov

Activity Against Gram-Negative Bacterial Strains

The activity of nitrofurans extends to Gram-negative bacteria, although sometimes to a lesser extent compared to their Gram-positive counterparts. nih.gov Studies on nitrofuran derivatives have shown bactericidal activity against Gram-negative pathogens like Escherichia coli. nih.govresearchgate.net For example, the nitrofuran compound IITR06144 was identified from a screen against E. coli and showed broad-spectrum activity. nih.govresearchgate.net However, some series of nitrofuran derivatives, such as certain 5-nitrofuran-triazole conjugates, displayed only mild inhibitory effects on Gram-negative strains. nih.gov The potential for synergistic combinations, for instance with vancomycin (B549263) and sodium deoxycholate, has been explored to enhance the efficacy of 5-nitrofurans against Gram-negative pathogens. nih.gov

Efficacy Against Multidrug-Resistant (MDR) Pathogens

A critical area of investigation for new antimicrobial agents is their effectiveness against multidrug-resistant (MDR) pathogens. Nitrofurans have shown considerable promise in this regard. The compound IITR06144, a nitrofuran derivative, exhibited broad-spectrum bactericidal activity against a majority of MDR bacteria tested, including carbapenem-resistant Acinetobacter baumannii. nih.govresearchgate.net Notably, it maintained its potency against clinical isolates that were resistant to nitrofurantoin (B1679001). nih.govresearchgate.net Furthermore, other synthesized nitrofuran conjugates have demonstrated promising antibacterial activity against the resistant strain MRSA (methicillin-resistant Staphylococcus aureus) and were also effective inhibitors of biofilm formation. nih.gov The ability of some nitrofurans to be effective against MDR strains highlights their potential as therapeutic leads against antibiotic-resistant infections. nih.govresearchgate.net

Antitubercular Efficacy in Mycobacterial Models

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent, with drug-resistant strains posing a major hurdle to successful treatment. nih.govnih.gov Nitro-containing compounds, including various nitrofurans, have emerged as important agents in the fight against tuberculosis. nih.gov

Inhibition of Mycobacterium tuberculosis Growth

Several nitrofuran derivatives have shown potent inhibition of M. tuberculosis growth. For example, a series of 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives were evaluated, with one compound found to be a highly potent inhibitor of M. tuberculosis H37Rv, with a MIC of 0.031 mg/L. nih.govnih.gov This particular compound was more potent than some first-line antituberculosis drugs in vitro. nih.govnih.gov Another derivative from the same series was equipotent to pretomanid (B1679085) against a multidrug-resistant M. tuberculosis clinical isolate. nih.govnih.gov These findings underscore the potential of the nitrofuran scaffold in developing new and effective antitubercular drugs. researchwithrutgers.com

Table 1: In Vitro Activity of a 3-(5-nitrofuran-2-yl)prop-2-en-1-one Derivative Against M. tuberculosis

| Strain | MIC (mg/L) |

| M. tuberculosis H37Rv | 0.031 |

| Multidrug-Resistant M. tuberculosis | 0.488 |

Data sourced from a study on 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives. nih.govnih.gov

Targeting Mycobacterial Arylamine N-Acetyltransferase (NAT)

Identifying the mechanism of action is crucial for drug development. For some 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, a potential target has been identified as mycobacterial arylamine N-acetyltransferase (NAT). nih.govnih.gov NAT is an enzyme essential for the intracellular survival of M. tuberculosis and is involved in the metabolism of cell wall lipids. nih.govnih.govmdpi.com The derivatives were identified as good inhibitors of recombinant mycobacterial NAT. nih.govnih.gov This suggests that their antitubercular activity may be, at least in part, due to the inhibition of this novel target. nih.govnih.gov The inactivation of isoniazid, a first-line anti-TB drug, can be caused by this mycobacterial enzyme, making NAT an attractive target for new drugs to overcome existing resistance mechanisms. mdpi.com

Anti-Biofilm and Anti-Persister Cell Activities

No data is currently available in the scientific literature regarding the efficacy of this compound against bacterial biofilms or persister cells.

Investigation of Cellular Selectivity in In Vitro Non-Human Systems

There are no published studies investigating the in vitro cellular selectivity of this compound in any non-human cell lines. Therefore, its cytotoxic profile and therapeutic index in these systems are unknown.

Structure Activity Relationship Sar and Rational Design of Analogs

Systematic Exploration of Structural Modifications on Biological Activity

The biological profile of 2-(2-bromoprop-1-enyl)-5-nitrofuran is intricately linked to its chemical structure. Modifications to the bromine position, the alkene bond's stereochemistry, and substituents on the furan (B31954) ring can all have profound effects on its activity.

The presence and position of a bromine atom can significantly influence the biological activity of a compound. uninet.edu In studies of related 2-furylethylene derivatives, the number and location of bromine atoms were found to be critical determinants of cytotoxicity. uninet.edu For instance, the addition of a second bromine atom to a 2-furylethylene derivative resulted in a loss of cytotoxic activity, possibly due to interactions between the halogen atoms affecting the molecule's interaction with its biological target. uninet.edu While direct studies on the stereochemistry of the bromine on the prop-1-enyl chain of this compound are not extensively documented in the provided results, SAR studies on other halogenated compounds highlight the importance of the halogen's position. In some quinolinone derivatives, a bromine atom at a specific position (C6) was found to be crucial for high antitrypanosomal activity, being significantly more active than its positional isomer (3-bromo). acs.org This suggests that the precise placement of the bromine atom within the 2-(2-bromoprop-1-enyl) moiety likely plays a pivotal role in its biological effects.

The antimicrobial activity of nitroaromatic compounds is linked to the enzymatic reduction of the nitro group. researchgate.net The electronic effects exerted by substituents, such as bromine, can modulate this reduction potential and, consequently, the biological activity.

The furan ring itself is a key component of the pharmacophore, and its substitution pattern can dramatically alter the compound's properties. The 5-nitro group is a well-established feature in many biologically active nitrofuran derivatives, and its reduction is often essential for their antimicrobial mechanism of action. researchgate.netencyclopedia.pub The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule.

The introduction of other substituents on the furan ring can modulate the compound's lipophilicity, electronic character, and steric profile, thereby affecting its absorption, distribution, and target interaction. ijabbr.com SAR studies on other 5-nitrofuran derivatives have shown that varying the substituent at the 2-position of the furan ring leads to a range of biological activities. nih.govddtjournal.com For instance, the introduction of different aryl groups can significantly impact antibacterial activity. nih.gov While furan undergoes electrophilic substitution primarily at the C2 position, substitution at C3 can occur if both C2 positions are blocked. ijabbr.com The nature of these substituents, whether electron-donating or electron-withdrawing, can influence the reactivity and biological activity of the resulting analog. rsc.org

| Structural Modification | General Observation from Related Compounds | Potential Impact on this compound | References |

|---|---|---|---|

| Bromine Atom Position | Position of halogen atom is critical for activity in other heterocyclic systems. | Altering the bromine position on the propenyl chain could significantly change biological activity. | uninet.eduacs.org |

| Alkene Configuration (E/Z) | E and Z isomers of similar compounds show different physical properties and biological activities. | The pure E and Z isomers likely have distinct biological profiles. | utar.edu.mymdpi.commdpi.comnih.gov |

| Substituents on Furan Ring | The 5-nitro group is often crucial for activity. Other substituents modulate lipophilicity and electronic properties. | Replacing or adding substituents to the furan ring would likely alter the spectrum and potency of biological activity. | researchgate.netencyclopedia.pubijabbr.comnih.govddtjournal.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational tools that attempt to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel analogs and for understanding the physicochemical properties that govern their efficacy.

For nitrofuran derivatives, several QSAR models have been developed to predict their biological activities, such as antitubercular and antichagasic effects. aimspress.comnih.govresearchgate.net These models are typically built using a training set of molecules with known activities and then validated using an external test set. scispace.com Various statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Principal Component Regression (PCR) are employed to create the QSAR equations. researchgate.netscispace.com

A QSAR study on a series of 126 nitrofuran derivatives identified several descriptors that influence antitubercular activity. aimspress.com The resulting models could explain a significant portion of the variance in the biological data, demonstrating their predictive power. aimspress.com Such models, if developed for a series of this compound analogs, could guide the synthesis of new compounds with potentially higher activity by predicting their efficacy before they are synthesized. The development of these models involves calculating a wide range of molecular descriptors for each compound in the series and then using statistical methods to find the best correlation with the observed biological activity. scispace.com

Through QSAR modeling of nitrofuran analogs, several key physicochemical descriptors have been identified as being important for their biological activity. aimspress.com These descriptors can be broadly categorized as constitutional, topological, and quantum-chemical, among others.

For antitubercular nitrofuran derivatives, important descriptors include:

Constitutional descriptors: The number of double bonds and the presence of specific functional groups. aimspress.com

Topological descriptors: These describe the atomic connectivity and shape of the molecule. The Kier-Hall electrotopological states (Ss) and the gap between sulfur and oxygen atoms (T(O...S)) have been shown to influence activity. aimspress.com

Quantum-chemical descriptors: Properties like the energy of the lowest unoccupied molecular orbital (LUMO) can be related to the ease of reduction of the nitro group, a critical step for the activation of many nitroaromatic compounds. researchgate.net

A comprehensive QSAR study on nitrofuran analogues revealed the importance of constitutional, functional, atom-centered fragments, topological, Galvez, and 2D autocorrelation descriptors. aimspress.com The presence of a furan ring substituted by a nitro group was confirmed as being essential for antitubercular activity. aimspress.com

| Descriptor Class | Specific Descriptor Example | Influence on Biological Activity | References |

|---|---|---|---|

| Constitutional | Number of double bonds, number of sulfur atoms | A lower number of these features was suggested to be favorable for antitubercular activity. | aimspress.com |

| Topological | Kier-Hall electrotopological states (Ss) | Positive influence on antitubercular activity. | aimspress.com |

| Topological descriptor T(O...S) | A minimum gap between sulfur and oxygen is favorable for activity. | aimspress.com | |

| Quantum-Chemical | Energy of LUMO (ELUMO) | Relates to the reducibility of the nitro group, which is often essential for activity. | researchgate.net |

| 2D-Autocorrelation | GATS4p | Showed a positive influence on antitubercular activity. | aimspress.com |

Design Principles for Enhanced Efficacy and Selectivity

The rational design of analogs of this compound is a key strategy to enhance their therapeutic efficacy and selectivity. This process involves systematic modifications of the lead compound's structure to optimize its pharmacological profile. Research in this area has focused on understanding the structure-activity relationships (SAR) to guide the synthesis of new derivatives with improved properties.

Key research findings have highlighted that the biological activity of nitrofuran derivatives is intricately linked to their stereoelectronic features. nih.gov The presence of the nitro group on the furan ring is often crucial for activity, but its potential for metabolic liabilities necessitates the exploration of analogs with modified electronic properties to enhance selectivity towards pathogenic targets over host cells.

One of the primary design principles involves the modification of the substituent at the 2-position of the furan ring. By replacing the 2-bromoprop-1-enyl group with other moieties, researchers have aimed to modulate the compound's lipophilicity, steric bulk, and electronic distribution, all of which can influence target binding and cellular uptake.

Another important aspect of the design strategy is the introduction of different heterocyclic rings in place of or in addition to the furan ring. For instance, the incorporation of pyrimidine (B1678525) or 1,2,3-triazole rings has been explored to create novel chemical entities with potentially different mechanisms of action or improved pharmacokinetic profiles. nih.govresearchgate.net

Below are data tables summarizing the research findings from studies on related nitrofuran analogs, which provide a basis for the rational design of more potent and selective compounds.

| Compound ID | Structural Modification | Observed Effect on Activity | Reference |

| Analog A | Replacement of furan with pyrimidine ring | Altered antibacterial spectrum | nih.gov |

| Analog B | Introduction of a 1,2,3-triazole moiety | Potential for enhanced antitubercular activity | researchgate.net |

| Analog C | Condensation with various ketones | Varied antitubercular activity based on ketone substituent | nih.gov |

| Analog D | N-substitution on a linked benzimidazole | Modulation of antimalarial activity | researchgate.net |

Further detailed analysis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives revealed specific structure-activity relationships. The table below illustrates how different substituents on the phenyl ring of the propiophenone (B1677668) moiety affect the antitubercular activity.

| Compound | Substituent on Phenyl Ring | Antitubercular Activity (MIC in µM) | Reference |

| Derivative 1 | 4-(piperidin-1-yl) | 0.19 | nih.gov |

| Derivative 2 | Unsubstituted | >100 | nih.gov |

| Derivative 3 | 4-chloro | 6.25 | nih.gov |

| Derivative 4 | 4-methoxy | 12.5 | nih.gov |

These findings underscore the importance of specific structural features in dictating the biological activity of nitrofuran-based compounds. The design of future analogs of this compound will likely continue to leverage these principles to develop agents with superior efficacy and a better selectivity profile.

Emerging Research Avenues and Therapeutic Potential

Exploration of Novel Biological Targets for Therapeutic Intervention

The antibacterial action of nitrofurans is predicated on their nature as prodrugs; they are metabolically activated within the bacterial cell to exert their effects. nih.gov This activation is primarily carried out by bacterial nitroreductases. mdpi.com In Escherichia coli, two key type I oxygen-insensitive nitroreductases, NfsA and NfsB, reduce the nitro group to generate reactive intermediates responsible for the antimicrobial activity. nih.gov These highly reactive molecules are known to inhibit multiple biological processes, including the synthesis of DNA, RNA, proteins, and the cell wall. msdvetmanual.comresearchgate.net

Recent research has expanded the pool of potential biological targets for nitrofuran derivatives. Beyond the well-established inhibition of ribosomal function and metabolic enzymes, studies have identified other proteins that could be targeted. mdpi.commsdvetmanual.com These include:

Azoreductase (AzoR) and Deazaflavin-dependent nitroreductase (Ddn) : Like NfsA and NfsB, these enzymes are involved in the reductive activation of the nitrofuran "warhead". mdpi.com

Arylamine N-acetyltransferase (TBNAT) : Identified as a promising novel target in Mycobacterium tuberculosis, this enzyme is crucial for the intracellular survival of the bacterium. mdpi.comnih.gov Certain nitrofuran derivatives have been found to be effective inhibitors of TBNAT. mdpi.comnih.gov

Enoyl reductase (InhA) : This protein is associated with antibiotic resistance, making it an attractive target for the design of new small-molecule inhibitors. mdpi.com

Phosphoglycerate kinase (Pgk) : While not a traditional target for nitrofurans, there is evidence of this enzyme being inhibited by a nitrofuran compound, suggesting a potential new mechanism of action. mdpi.com

The multi-targeted mechanism of action is a significant advantage of nitrofurans, as it is believed to contribute to the low incidence of acquired bacterial resistance. journals.co.zaresearchgate.net

Table 1: Potential Biological Targets for Nitrofuran Derivatives

| Target Enzyme/Protein | Function | Associated Pathogen(s) | Reference |

| Nitroreductases (NfsA, NfsB) | Prodrug activation via reduction of the nitro group | E. coli and other bacteria | nih.gov |

| Azoreductase (AzoR) | Prodrug activation | Various bacteria | mdpi.com |

| Arylamine N-acetyltransferase | Essential for intracellular survival and lipid metabolism | Mycobacterium tuberculosis | mdpi.comnih.gov |

| Enoyl reductase (InhA) | Associated with antibiotic resistance; involved in mycolic acid synthesis | Mycobacterium tuberculosis | mdpi.comnih.gov |

| Phosphoglycerate kinase (Pgk) | Glycolysis pathway enzyme | Acinetobacter baumannii | mdpi.com |

Synergistic Effects with Existing Antimicrobial Agents

A promising strategy to enhance the efficacy of antibiotics and combat resistance is through combination therapy. nih.gov Research has shown that nitrofurans can act synergistically with other antimicrobial agents, meaning the combined effect is greater than the sum of their individual effects. nih.gov

Notable synergistic interactions include:

Nitrofurans and Deoxycholate : A synergistic effect has been reported in two-way combinations of nitrofurans with the secondary bile salt deoxycholate. nih.gov

Nitrofurans, Deoxycholate, and Vancomycin (B549263) : The synergistic effect was further enhanced in a triple combination of nitrofurans, deoxycholate, and vancomycin. nih.gov

Nitrofurantoin (B1679001) and Amikacin (B45834) : Studies have demonstrated synergistic effects between nitrofurantoin and the aminoglycoside antibiotic amikacin against multidrug-resistant (MDR) uropathogenic E. coli (UPEC). semanticscholar.org

Nitrofurantoin and Plant-Derived Compounds : The antibacterial activity of nitrofurantoin can be potentiated by polyphenols, such as Type A Procyanidin, especially under the acidic pH conditions often found in the urinary tract. nih.gov Saponins from Sapindus mukorossi have also been shown to have a beneficial synergistic effect on the action of nitrofurantoin and furazolidone. bohrium.com

These combinations can help reduce the required dosage of antibiotics, potentially lowering the risk of side effects and slowing the development of resistance. mdpi.com

Table 2: Examples of Synergistic Combinations with Nitrofurans

| Nitrofuran | Synergistic Agent(s) | Target Organism(s) | Observed Effect | Reference |

| Nitrofurantoin | Amikacin | Multidrug-resistant E. coli | Enhanced antibacterial activity in vitro & in vivo | semanticscholar.org |

| Nitrofurans | Deoxycholate | E. coli | Increased antibacterial potency | nih.gov |

| Nitrofurans | Deoxycholate, Vancomycin | E. coli | Further enhanced antibacterial potency | nih.gov |

| Nitrofurantoin | Type A Procyanidin | Uropathogenic E. coli (UPEC) | Enhanced antibacterial activity at varying pH | nih.gov |

| Nitrofurantoin, Furazolidone | Saponins | Pseudomonas strains | Greater reduction in viable cells | bohrium.com |

Prodrug Strategies for Improved Delivery

Nitrofurans are inherently prodrugs, requiring reductive activation by bacterial enzymes to become cytotoxic. nih.govresearchgate.net This characteristic is central to their mechanism of action. Modern drug development seeks to refine this prodrug approach to enhance therapeutic efficacy and specificity. nih.gov

One strategy involves designing nitrofuran analogs that are more efficiently activated by bacterial nitroreductases or that can overcome resistance mechanisms. nih.gov For instance, the compound ADC111, an analog of nitrofurantoin, was found to be considerably more active against E. coli and less toxic to mammalian cells. researchgate.netnih.gov

Another advanced approach is the development of bioreductively activated prodrugs designed for selective release in specific environments, such as the hypoxic (low oxygen) conditions found in solid tumors. rsc.org The 5-nitrofuran-2-ylmethyl group has been investigated as a potential system for such targeted drug release. rsc.org By attaching this nitrofuran moiety to an anticancer drug, the active drug can be released upon reduction of the nitro group in the target hypoxic tissue. rsc.org This highlights the versatility of the nitrofuran scaffold in prodrug design beyond antimicrobial applications. rsc.org

Applications in Veterinary Medicine and Agriculture

Nitrofurans have a long history of use in veterinary medicine, dating back to their development during World War II. journals.co.zajournals.co.za Compounds like nitrofurazone, furazolidone, and nitrofurantoin have been widely used to treat and prevent a variety of bacterial and protozoal infections in poultry, pigs, and cattle. journals.co.zaijabbr.com

Key applications have included:

Poultry : Prevention and treatment of coccidiosis and bacterial enteritis. journals.co.za

Pigs : Control of coliform enteritis and vibrionic dysentery. journals.co.za

Cattle : Treatment of mastitis and retained placenta (in combination with urea). journals.co.za

Companion Animals : Nitrofurantoin is used for urinary tract infections in dogs and cats. msdvetmanual.commerckvetmanual.com

Topical Use : Nitrofurazone has been approved for topical application on wounds in horses, cats, and dogs. msdvetmanual.commerckvetmanual.com

Despite their effectiveness, the use of nitrofurans in food-producing animals has been prohibited or severely restricted in many regions, including the United States, due to concerns over their potential carcinogenicity and the presence of residues in food products. msdvetmanual.commerckvetmanual.com This has limited their application in agriculture, though they remain important in companion animal medicine. journals.co.zanih.gov

Future Directions in Nitrofuran-Based Drug Discovery

The rise of antimicrobial resistance has revitalized interest in older antibiotic classes like nitrofurans. nih.gov Future research is focused on harnessing their potent activity while improving their safety and overcoming resistance.

Key future directions include:

Development of Novel Derivatives : Synthesizing new nitrofuran-based compounds with improved efficacy, lower toxicity, and activity against resistant strains is a primary goal. researchgate.netijabbr.com This includes creating hybrid molecules that combine the nitrofuran scaffold with other pharmacophores, such as isatin, to target multiple cellular pathways. researchgate.net

Structure-Activity Relationship (SAR) Studies : A deeper understanding of how the chemical structure of nitrofuran derivatives relates to their biological activity will enable the rational design of more potent and selective drugs. nih.gov

Repurposing and Combination Therapies : Exploring new uses for existing nitrofuran drugs and identifying effective synergistic combinations with other agents are crucial strategies to extend their therapeutic life and combat multidrug-resistant pathogens. nih.govresearchgate.net

Advanced Synthesis Techniques : Innovations in chemical synthesis, such as the development of safe and efficient continuous flow platforms, can accelerate the production of nitrofuran-based active pharmaceutical ingredients (APIs), making drug development faster and more reproducible. chemistryviews.org

These ongoing efforts hold the promise of positioning nitrofuran derivatives, including compounds like 2-(2-Bromoprop-1-enyl)-5-nitrofuran, as important weapons in the future fight against infectious diseases. nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-(2-Bromoprop-1-enyl)-5-nitrofuran, and what purification methods are recommended?

- Methodology : The compound can be synthesized via bromination of precursor chalcones (1-aryl-3-(5-nitro-2-furyl)-2-propen-1-ones) using bromine in glacial acetic acid . After reaction completion, the product is filtered and washed with petroleum ether. Recrystallization from glacial acetic acid or ethanol-DMF mixtures yields pure crystals suitable for structural analysis. Slow evaporation in solvent mixtures (e.g., DMF:ethanol) is critical for obtaining high-quality crystals .

Q. What spectroscopic and crystallographic techniques are critical for characterizing the molecular structure of this compound?

- Methodology :

- X-ray crystallography : Resolves bond lengths, dihedral angles, and disorder in the crystal lattice. For example, disorder in bromine and furan ring positions can be quantified with site-occupancy refinement .

- NMR/IR spectroscopy : Confirms functional groups (e.g., nitro, bromopropenyl) and aromatic proton environments. Coupling constants in H NMR help verify substituent positions .

Q. What safety protocols are essential when handling brominated nitrofuran derivatives during synthesis?

- Methodology :

- Use fume hoods to avoid inhalation of bromine vapors.

- Prevent skin contact with acetic acid and bromine by wearing nitrile gloves and lab coats.

- Spill management: Neutralize bromine spills with sodium thiosulfate and ensure proper ventilation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated nitrofuran derivatives?

- Methodology : X-ray analysis identifies disorder in substituents (e.g., bromine atoms occupying multiple sites with refined occupancy ratios). For instance, in related compounds, disorder in the furan ring and bromine positions was resolved using split-site refinement, revealing two conformers with a 73:27 ratio . Hydrogen bonding networks (e.g., C–H···O interactions) can also be mapped to explain crystal packing stability .

Q. What strategies address discrepancies in reported biological activities of nitrofuran compounds?

- Methodology :

- Time-dependent studies : Assess short-term vs. long-term effects. For example, nitrofurans may show initial antibacterial efficacy but induce resistance over time .

- Structural analogs comparison : Compare substituent effects (e.g., bromine vs. chlorine) on bioactivity. The nitro group at the 5-position is critical for antibacterial activity, but steric effects from bromopropenyl groups may alter binding kinetics .

Q. How does the electronic configuration of the nitro group influence the antibacterial activity of nitrofurans?

- Methodology : Computational studies (DFT calculations) can model the electron-withdrawing nitro group’s impact on the furan ring’s aromaticity. Experimental validation includes synthesizing analogs (e.g., replacing nitro with cyano groups) and testing MIC (Minimum Inhibitory Concentration) against bacterial strains. The nitro group’s resonance stabilization enhances electrophilicity, promoting interaction with bacterial enzymes .

Q. What computational methods predict the reactivity of brominated sites in nitrofuran derivatives?

- Methodology :

- Molecular docking : Simulate interactions between brominated nitrofurans and target proteins (e.g., bacterial nitroreductases).

- Reactivity indices : Use Fukui functions to identify electrophilic/nucleophilic sites. Bromine’s polarizability increases susceptibility to nucleophilic attack, which can be quantified using Hirshfeld surface analysis .

Data Contradiction Analysis

- Example : Conflicting reports on antibacterial efficacy may arise from variations in bacterial strains, assay conditions, or compound purity. To resolve this:

- Standardize assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing.

- Control purity : Validate compound identity via HPLC and elemental analysis .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher lipophilicity correlates with better Gram-negative activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.